molecular formula C6H9NO2 B15309243 (3R)-3-aminohex-5-ynoic acid

(3R)-3-aminohex-5-ynoic acid

Cat. No.: B15309243
M. Wt: 127.14 g/mol
InChI Key: DWFMCQGMVSIJBN-RXMQYKEDSA-N
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Description

(3R)-3-aminohex-5-ynoic acid is an organic compound with a unique structure that includes an amino group and a triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-aminohex-5-ynoic acid can be achieved through several methods. One common approach involves the use of starting materials such as hex-5-ynoic acid, which undergoes a series of reactions to introduce the amino group at the 3-position. The reaction conditions typically involve the use of protecting groups to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-aminohex-5-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of amino acid derivatives.

Scientific Research Applications

(3R)-3-aminohex-5-ynoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R)-3-aminohex-5-ynoic acid involves its interaction with specific molecular targets. The amino group and triple bond allow it to participate in various biochemical pathways, potentially inhibiting enzymes or modifying proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R)-3-aminohex-5-ynoic acid include other amino acids with triple bonds or similar functional groups. Examples include:

  • (3R)-3-aminohex-4-ynoic acid
  • (3R)-3-aminohex-6-ynoic acid

Uniqueness

What sets this compound apart is its specific positioning of the amino group and triple bond, which imparts unique reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems that may not be possible with other similar compounds.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(3R)-3-aminohex-5-ynoic acid

InChI

InChI=1S/C6H9NO2/c1-2-3-5(7)4-6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1

InChI Key

DWFMCQGMVSIJBN-RXMQYKEDSA-N

Isomeric SMILES

C#CC[C@H](CC(=O)O)N

Canonical SMILES

C#CCC(CC(=O)O)N

Origin of Product

United States

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